2-Benzoylbenzoic acid chemical properties and structure
2-Benzoylbenzoic acid chemical properties and structure
An In-depth Technical Guide on 2-Benzoylbenzoic Acid: Chemical Properties and Structure
Introduction
2-Benzoylbenzoic acid, also known by synonyms such as o-benzoylbenzoic acid and 2-carboxybenzophenone, is an organic compound with the chemical formula C₁₄H₁₀O₃.[1][2][3] It presents as a white to off-white crystalline solid.[1][4] This bifunctional molecule, containing both a carboxylic acid and a ketone functional group, serves as a crucial intermediate and building block in various fields of chemical synthesis. Its applications range from the production of dyes and high-performance polymers to its use as a photoinitiator in UV-curable coatings.[1][5] Furthermore, its structural scaffold is of significant interest to researchers and drug development professionals for synthesizing novel therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential inhibitors of enzymes like bacterial RNA polymerase.[5][6]
Chemical Structure
2-Benzoylbenzoic acid consists of a benzoic acid molecule substituted at the ortho (2-position) with a benzoyl group.[1] The molecule's structure, featuring two aromatic rings, contributes to its stability and reactivity.[7]
Key Structural Identifiers:
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IUPAC Name: 2-benzoylbenzoic acid[8]
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SMILES: O=C(O)c1ccccc1C(=O)c2ccccc2[9]
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InChI Key: FGTYTUFKXYPTML-UHFFFAOYSA-N[1]
Chemical and Physical Properties
The physicochemical properties of 2-benzoylbenzoic acid are summarized in the table below. It is characterized as a weak acid due to its carboxylic acid group.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, ether, acetone, and hot benzene (B151609).[1][7][10]
| Property | Value | Reference |
| Molecular Weight | 226.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 126-129 °C | [8] |
| Boiling Point | 395.30 °C | [7] |
| Density | ~1.29 g/cm³ | [7] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone, hot benzene | [1][7][10] |
| pKa | Data not consistently available | |
| LogP | 2.6158 | [9] |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | [9] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 2-benzoylbenzoic acid.
| Spectral Data Type | Key Features | Reference |
| UV-Vis Absorption | λmax at 234 nm and 278 nm (in phosphoric acid-phosphoric anhydride) | [8] |
| Infrared (IR) | Characteristic peaks for C=O (ketone and carboxylic acid) and O-H (carboxylic acid) groups. | [8] |
| Mass Spectrometry | Molecular Ion Peak (M+) consistent with its molecular weight. | [8] |
| ¹H NMR | Spectrum consistent with the aromatic protons of the two benzene rings and the acidic proton of the carboxylic group. | [11] |
Experimental Protocols
Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
The most common method for synthesizing 2-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene with phthalic anhydride (B1165640), using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[2][5][6]
Methodology:
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Reaction Setup: In a round-bottomed flask equipped with a condenser and a gas trap, add 15g of phthalic anhydride and 75 ml of thiophene-free benzene.[12] Cool the flask in an ice bath until the benzene begins to crystallize.[12]
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Catalyst Addition: Carefully add 30g of anhydrous aluminum chloride to the cooled mixture.[12]
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Initiation and Reaction: Remove the flask from the ice bath and warm gently by hand to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas.[12] If the reaction becomes too vigorous, moderate it by returning the flask to the ice bath.[12] Once the initial vigorous reaction subsides, heat the mixture under reflux for approximately 30 minutes to ensure the reaction goes to completion.[6]
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Hydrolysis: After cooling, cautiously add water dropwise to the reaction mixture to hydrolyze the aluminum chloride complex.[4] Subsequently, add 20 ml of water followed by 25 ml of concentrated hydrochloric acid to dissolve the aluminum salts.[4]
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Work-up: Remove the excess benzene via steam distillation.[12] The crude 2-benzoylbenzoic acid will be left as an oily solid.[12]
Caption: A workflow diagram illustrating the synthesis of 2-benzoylbenzoic acid.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Methodology:
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Dissolution: Dissolve the crude 2-benzoylbenzoic acid in a minimal amount of hot toluene.[2]
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Induce Crystallization: Add petroleum ether to the hot solution until a slight turbidity is observed, which indicates the saturation point.[2]
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Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2][12]
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Filtration and Drying: Collect the colorless crystals by suction filtration.[12] Dry the purified product in a vacuum oven at 80°C.[2] The melting point of the pure anhydrous acid is 127-128°C.[12]
Applications in Research and Drug Development
2-Benzoylbenzoic acid is a versatile scaffold in medicinal chemistry and materials science.
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Pharmaceutical Intermediate: It serves as a key starting material for the synthesis of various pharmaceutical compounds, including NSAIDs and the selective P2X purinergic agonist, BzATP Triethylammonium Salt.[2][5]
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Drug Discovery Scaffold: The benzophenone (B1666685) core is a common motif in drug discovery. Derivatives of 2-benzoylbenzoic acid have been investigated for various biological activities. Structure-activity relationship (SAR) studies have shown that modifications to the scaffold can lead to potent inhibitors of targets like bacterial RNA polymerase (RNAP) and thymidylate synthase (TS).[6] For instance, adding electron-withdrawing groups to the benzoic acid ring has been shown to enhance antimicrobial activity.[6]
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Photoinitiators: Due to its ability to absorb UV light, it is used as a photoinitiator to facilitate polymerization in the manufacturing of UV-cured coatings and adhesives.[1][5]
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Dye Synthesis: It is a precursor for the manufacture of anthraquinone (B42736) and its derivatives, which are important dyes.[4]
Caption: Logical relationships of 2-benzoylbenzoic acid as a versatile scaffold.
Caption: Diagram of Structure-Activity Relationship (SAR) for derivatives.
References
- 1. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. guidechem.com [guidechem.com]
- 5. exsyncorp.com [exsyncorp.com]
- 6. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 2-Benzoylbenzoic acid [chembk.com]
- 11. biocrick.com [biocrick.com]
- 12. prepchem.com [prepchem.com]
